molecular formula C14H16F3N5O2 B12158284 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one

Cat. No.: B12158284
M. Wt: 343.30 g/mol
InChI Key: QRABXPFQDHNNFK-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a triazolopyrazine moiety, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: Starting from a suitable precursor such as 3,5-dimethyl-4-nitroisoxazole, reduction and cyclization reactions can be employed to form the oxazole ring.

    Construction of the Triazolopyrazine Moiety: This step involves the synthesis of the triazolopyrazine ring system, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Coupling Reactions: The final step involves coupling the oxazole and triazolopyrazine moieties through a propanone linker, often using reagents like trifluoromethyl ketones and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the triazolopyrazine moiety, potentially converting it to more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Saturated triazolopyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure might interact with biological targets in ways that lead to new treatments for diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and specificity, while the oxazole and triazolopyrazine moieties can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one: Unique due to its combined oxazole, triazolopyrazine, and trifluoromethyl groups.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(methyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one: Lacks the trifluoromethyl group, potentially altering its reactivity and bioactivity.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one: Variation in the linker length, which can affect its physical and chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability under various conditions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16F3N5O2

Molecular Weight

343.30 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one

InChI

InChI=1S/C14H16F3N5O2/c1-8-10(9(2)24-20-8)3-4-12(23)21-5-6-22-11(7-21)18-19-13(22)14(15,16)17/h3-7H2,1-2H3

InChI Key

QRABXPFQDHNNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2

Origin of Product

United States

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